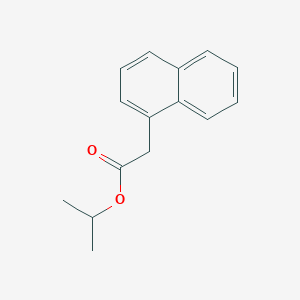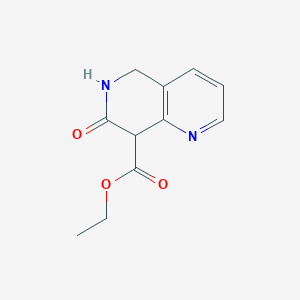
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The reaction conditions often include the use of a catalyst-free or base-catalyzed environment to produce monoarylated or diarylated naphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, alkyl halides, and various catalysts or bases . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of diagnostic tools and agricultural products.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate include:
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines
Uniqueness
This compound is unique due to its specific fused-ring structure and the presence of nitrogen atoms in each ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)8-9-7(4-3-5-12-9)6-13-10(8)14/h3-5,8H,2,6H2,1H3,(H,13,14) |
InChI Key |
DHOLMRFZESPXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CNC1=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


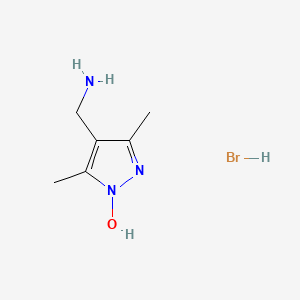
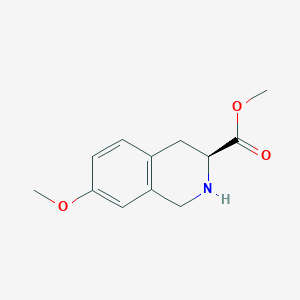



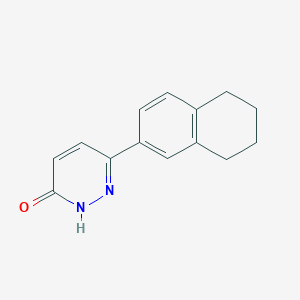

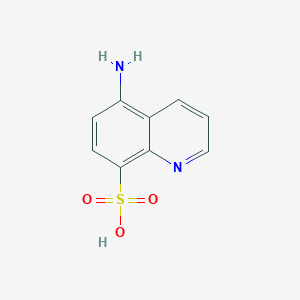
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)



